1,3-Propanediamine, N,N''-1,2-ethanediylbis(N-(3-aminopropyl)-
Overview
Description
1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- is an organic compound with the molecular formula C8H22N4. It is a colorless to yellow liquid with an amine-like odor and is miscible in water . This compound is used in various industrial applications, including as an intermediate in the production of gas scrubber absorption aids, pesticides, hardeners for epoxy resins, additives for fuels and lubricants, and corrosion inhibitors .
Preparation Methods
The synthesis of 1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- involves the reaction of 1,3-propanediamine with ethylenediamine under specific conditions. One common method includes heating the reactants in the presence of a suitable solvent . Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metal ions, which can be utilized in various industrial processes . The pathways involved in its mechanism of action are primarily related to its ability to act as a chelating agent and its reactivity with other chemical species.
Comparison with Similar Compounds
1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- can be compared with similar compounds such as:
N,N’-Bis(3-aminopropyl)ethylenediamine: Similar in structure but with different reactivity and applications.
1,4,8,11-Tetraazaundecane: Another polyamine with distinct properties and uses.
The uniqueness of 1,3-Propanediamine, N,N’'-1,2-ethanediylbis(N-(3-aminopropyl)- lies in its specific molecular structure, which imparts unique reactivity and makes it suitable for specialized applications in various fields .
Properties
IUPAC Name |
N'-(3-aminopropyl)-N'-[2-[bis(3-aminopropyl)amino]ethyl]propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H36N6/c15-5-1-9-19(10-2-6-16)13-14-20(11-3-7-17)12-4-8-18/h1-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOLOHMGBICKJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)CCN(CCCN)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H36N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063634 | |
Record name | 1,3-Propanediamine, N,N''-1,2-ethanediylbis[N-(3-aminopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4879-98-5 | |
Record name | N,N,N′,N′-Tetrakis(3-aminopropyl)ethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4879-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis(N1-(3-aminopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004879985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis[N1-(3-aminopropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanediamine, N,N''-1,2-ethanediylbis[N-(3-aminopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.